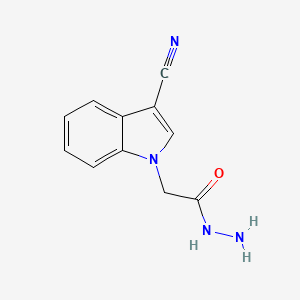

2-(3-cyano-1H-indol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N4O |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-(3-cyanoindol-1-yl)acetohydrazide |

InChI |

InChI=1S/C11H10N4O/c12-5-8-6-15(7-11(16)14-13)10-4-2-1-3-9(8)10/h1-4,6H,7,13H2,(H,14,16) |

InChI Key |

LUKYTQDCDOBJFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NN)C#N |

Origin of Product |

United States |

The Significance of Indole Derivatives in Contemporary Drug Discovery and Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged" structure due to its prevalence in a vast number of biologically active compounds. researchgate.netnih.gov Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding contribute to its capacity to interact with a wide array of biological targets. researchgate.net

The indole nucleus is a fundamental component of the essential amino acid tryptophan, as well as several key biomolecules including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This inherent biocompatibility has made it a focal point for the development of new drugs. Marketed drugs containing the indole ring system span a wide range of therapeutic areas, from anticancer agents like vinblastine (B1199706) and vincristine (B1662923) to antihypertensive drugs such as perindopril. nih.gov

The versatility of the indole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov The cyano group at the 3-position of the indole ring, as seen in the subject compound, is of particular interest as it can act as a hydrogen bond acceptor and participate in various chemical transformations, further expanding the potential for creating novel bioactive molecules. nih.gov The synthesis of 3-cyano-1H-indoles has been a subject of significant research, with efficient methods being developed to access this important intermediate. nih.gov

The Multifaceted Pharmacological Relevance of the Hydrazide Moiety in Bioactive Molecules

The hydrazide functional group (-CONHNH2) is another critical pharmacophore that imparts a wide range of biological activities to organic molecules. researchgate.netnih.govsigmaaldrich.com Hydrazides are key intermediates in the synthesis of various heterocyclic compounds and have been incorporated into numerous clinically used drugs. researchgate.netresearchgate.net For instance, isoniazid, a hydrazide derivative, has been a first-line treatment for tuberculosis for decades. sigmaaldrich.com

The pharmacological importance of the hydrazide moiety is diverse, with derivatives exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. sigmaaldrich.comresearchgate.netnih.gov The ability of the hydrazide group to form stable complexes with metal ions is also a key feature, which can be exploited in the design of new drugs. kchem.org Furthermore, the hydrazide group can be readily converted into hydrazones, which are another class of compounds with significant biological potential, including antibacterial and anticancer activities. researchgate.netnih.gov This chemical tractability makes the hydrazide group a valuable tool for lead optimization in drug discovery. researchgate.net

Positioning of 2 3 Cyano 1h Indol 1 Yl Acetohydrazide Within the Broader Indole Hydrazide Chemical Space for Research Exploration

Strategic Precursor Synthesis and Reactant Selection for Indole-Hydrazide Conjugates

The successful synthesis of the target molecule, this compound, hinges on the efficient preparation of its key precursors: a suitable indole building block and 2-cyanoacetohydrazide.

Synthesis of Key Indole Building Blocks

The core of the target molecule is the 3-cyano-1H-indole scaffold. This structural motif is a crucial component in various biologically active compounds, including those with potential as estrogen receptor ligands and hepatitis C virus inhibitors. acs.org A number of synthetic routes to 3-cyano-1H-indoles have been developed, each with its own advantages.

One efficient method involves a one-pot cascade reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia. nih.govacs.org This copper-catalyzed process proceeds through an aldol-type condensation, amination, intramolecular Michael addition, and subsequent dehydrogenative aromatization to furnish the desired 3-cyano-1H-indole. nih.govacs.org This approach is notable for its use of readily available starting materials and its good functional group tolerance. acs.org

Alternative strategies for synthesizing the indole core include the well-established Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov This versatile reaction can be catalyzed by a range of Brønsted and Lewis acids. wikipedia.org Modifications to the classical Fischer synthesis, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible indole derivatives. wikipedia.org

Methodologies for the Preparation of 2-Cyanoacetohydrazide

2-Cyanoacetohydrazide is a versatile reagent in heterocyclic synthesis, capable of acting as both a carbon and a nitrogen nucleophile. mdpi.comarkat-usa.org The most common and straightforward preparation involves the reaction of ethyl cyanoacetate (B8463686) with hydrazine hydrate. mdpi.comresearchgate.net This reaction is typically carried out in an alcoholic solvent at low temperatures to afford the desired product in good yield. researchgate.net

Core Scaffold Formation through Condensation Reactions

With the key precursors in hand, the next critical step is the formation of the indole-hydrazide conjugate. This is typically achieved through condensation reactions that link the indole and hydrazide moieties.

Knoevenagel Condensation Approaches for Indole-Acylhydrazone Linkages

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various heterocyclic systems, including indole derivatives. acgpubs.orgacgpubs.orgresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. acgpubs.org In the context of synthesizing indole-acylhydrazone linkages, a Knoevenagel-type reaction can be envisioned between an appropriately functionalized indole, such as indole-3-carboxaldehyde (B46971), and a hydrazide. For instance, the condensation of indole-3-carboxaldehyde with active methylene compounds is a known method for producing indole-3-yl derivatives. acgpubs.org

Alternative Condensation Pathways for Hydrazide Formation

The formation of the hydrazide linkage can also be achieved through the reaction of a carboxylic acid derivative with a hydrazine. A common method for hydrazide synthesis is the treatment of esters with hydrazine hydrate. mdpi.com Therefore, an alternative pathway to the target molecule could involve the initial synthesis of an indole-3-acetic acid ester, followed by reaction with hydrazine to form the corresponding hydrazide. The reaction of indole-3-methyl ester with hydrazine hydrate in ethanol (B145695) has been reported to produce 2-(1H-indol-3-yl)acetohydrazide. researchgate.net

The direct condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is a fundamental reaction in organic chemistry. mdpi.com This reaction is often catalyzed by acid and is a key step in the Fischer indole synthesis. nih.gov A series of indole hydrazone derivatives have been synthesized by condensing indole-3-carboxaldehyde with various hydrazides. nih.gov

Advanced Functionalization and Derivatization Strategies

Once the core this compound scaffold is assembled, further functionalization and derivatization can be undertaken to explore structure-activity relationships and develop new compounds with tailored properties.

The indole ring is susceptible to electrophilic substitution, with the C-3 position being the most reactive. bhu.ac.in However, if the C-3 position is substituted, as in the target molecule, further functionalization can occur at other positions, such as C-2 or the benzene (B151609) ring. bhu.ac.in Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of indoles at various positions, including C-2 and C-4, depending on the directing group present. acs.org

The hydrazide moiety also offers numerous opportunities for derivatization. Hydrazides can react with a variety of electrophiles. sapub.org For example, condensation with aldehydes and ketones can yield a wide range of N'-arylideneacetohydrazide derivatives. sapub.org The hydrazide can also be used as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, thiazoles, and triazoles. mdpi.comarkat-usa.orgumich.edu For instance, cyano-N'-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, prepared from isatin (B1672199) and cyanoacetohydrazide, has been shown to react with various reagents to form novel heterocyclic and spirooxoindole compounds. researchgate.net

N-Alkylation and Acylation of the Indole Nitrogen for Structure-Activity Modulation

The initial and pivotal step in the synthesis of the title compound is the N-alkylation of the 3-cyano-1H-indole core. This reaction introduces the acetic acid moiety, which is a prerequisite for the formation of the acetohydrazide group. A common and effective method for this transformation is the reaction of 3-cyano-1H-indole with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic carbon of the ethyl haloacetate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution.

The resulting intermediate, ethyl 2-(3-cyano-1H-indol-1-yl)acetate, is a key precursor. The conditions for this N-alkylation can be optimized to achieve high yields, and the choice of base and solvent can influence the reaction rate and purity of the product. While this specific N-alkylation is crucial for the synthesis of the target molecule, the broader strategy of N-alkylation and N-acylation of the indole nitrogen is a widely used approach in medicinal chemistry to modulate the biological activity of indole-containing compounds. These modifications can alter the steric and electronic properties of the molecule, influencing its interaction with biological targets.

Table 1: Illustrative Conditions for N-Alkylation of 3-Cyano-1H-indole

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

| Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | High | General Method |

| Ethyl bromoacetate | NaH | DMF | Room Temp. | High | General Method |

Note: This table represents typical conditions for N-alkylation of indoles and serves as a model for the synthesis of the precursor to this compound.

Systematic Modifications at the Acetohydrazide Moiety

The acetohydrazide moiety in this compound is a versatile functional group that allows for a wide range of systematic modifications. The most fundamental of these is its formation via the hydrazinolysis of the corresponding ester, ethyl 2-(3-cyano-1H-indol-1-yl)acetate. researchgate.netnih.gov This reaction is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent such as ethanol or methanol. researchgate.netnih.gov The high nucleophilicity of hydrazine facilitates the displacement of the ethoxy group from the ester, yielding the desired acetohydrazide in good purity.

Furthermore, the acetohydrazide can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives. These derivatives are important intermediates for the synthesis of various five-membered heterocycles, such as thiazoles and thiadiazoles. The reaction conditions for these modifications are generally mild and allow for the creation of a diverse library of compounds based on the this compound scaffold.

Regioselective Introduction of Diverse Substituents onto the Indole Ring System

The regioselective introduction of substituents onto the indole ring system of this compound or its precursors is a key strategy for fine-tuning its biological activity. The indole ring is an electron-rich aromatic system, and electrophilic substitution is a common method for its functionalization. The position of substitution is directed by the existing substituents on the ring.

In the case of 3-cyanoindole, the C-3 position is occupied, and the pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene ring. The N-1 position is also a site for substitution, as discussed in the N-alkylation section. For electrophilic substitution on the carbocyclic part of the indole ring, the C-5 position is often the most favored site. However, the directing effects of the N-1 substituent and the cyano group at C-3 can influence the regioselectivity.

Various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a diverse range of functional groups onto the indole nucleus. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though milder conditions are often preferred to avoid side reactions. The precise control of regioselectivity can be challenging and may require the use of protecting groups or specific catalytic systems. Modern cross-coupling reactions, such as Suzuki and Heck couplings, also offer powerful tools for the regioselective introduction of aryl and vinyl substituents, provided a suitable halo-substituted indole precursor is available.

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems

The acetohydrazide functionality of this compound is a key synthon for the construction of novel fused and appended heterocyclic systems. These cyclization reactions significantly expand the chemical diversity of the initial scaffold and are a cornerstone of medicinal chemistry for the discovery of new bioactive molecules.

A prominent example is the reaction of the acetohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction leads to the in-situ formation of a dithiocarbazate salt, which upon intramolecular cyclization and elimination of water, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. This thiol can be further alkylated to introduce additional diversity.

Another important class of cyclization reactions involves the reaction of the acetohydrazide with isothiocyanates. The initially formed thiosemicarbazide can undergo intramolecular cyclization under acidic or basic conditions to afford 1,2,4-triazole (B32235) derivatives. Alternatively, reaction with aldehydes followed by oxidative cyclization can lead to the formation of 1,3,4-oxadiazoles. The choice of cyclizing agent and reaction conditions dictates the nature of the resulting heterocyclic ring. These cyclization strategies provide access to a wide array of fused heterocyclic systems with potential pharmacological activities.

Table 2: Examples of Cyclization Reactions from Hydrazide Precursors

| Hydrazide Precursor | Reagent | Resulting Heterocycle | Reference |

| 2-(Aryl)acetohydrazide | Carbon Disulfide, KOH | 5-(Arylmethyl)-1,3,4-oxadiazole-2-thiol | General Method |

| 2-(Aryl)acetohydrazide | Aryl isothiocyanate, then NaOH | 4-Aryl-5-(arylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | General Method |

| 2-(Aryl)acetohydrazide | Aromatic Aldehyde, then oxidative cyclization | 2-(Arylmethyl)-5-(aryl)-1,3,4-oxadiazole | General Method |

Note: This table illustrates common cyclization reactions of acetohydrazides, which are applicable to this compound.

Exploration of Catalytic Systems and Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues can be significantly improved by the application of modern catalytic systems and the principles of green chemistry. wikipedia.org Traditional synthetic methods often involve stoichiometric amounts of reagents and the use of hazardous solvents, leading to significant waste generation. Green chemistry aims to address these issues by designing more efficient and environmentally benign chemical processes.

In the context of indole synthesis, the use of catalysts can dramatically improve reaction efficiency and selectivity. For the N-alkylation step, phase-transfer catalysts can be employed to facilitate the reaction between the indole and the alkylating agent in a biphasic system, often reducing the need for harsh bases and large volumes of organic solvents.

Microwave-assisted synthesis is another green chemistry tool that can be applied to various steps, including the initial indole formation (if not starting from a commercial source), N-alkylation, and subsequent cyclization reactions. wikipedia.org Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to be carried out in the absence of a solvent. wikipedia.org

The use of greener solvents, such as water or ionic liquids, is also a key aspect of green chemistry. While the solubility of the reactants can be a challenge, the development of water-compatible catalysts and reaction conditions is an active area of research. For the hydrazinolysis step, using an excess of hydrazine hydrate can be avoided by optimizing reaction conditions to drive the reaction to completion with a near-stoichiometric amount. By incorporating these catalytic and green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Academic Application of Analytical Techniques for Synthetic Verification and Structural Elucidation

The unambiguous characterization of this compound and its synthetic intermediates is paramount to ensure their identity and purity. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for elucidating the molecular structure of this compound. The chemical shifts, multiplicities (splitting patterns), and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

For this compound, specific signals are expected in the ¹H NMR spectrum. The protons of the indole ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The singlet for the C-2 proton of the indole ring will be a key diagnostic signal. The methylene protons of the acetohydrazide side chain will likely appear as a singlet further upfield. The NH and NH₂ protons of the hydrazide group will also be present, often as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum will show characteristic signals for the cyano group (around 115-120 ppm), the carbonyl group of the hydrazide (around 165-170 ppm), and the various carbon atoms of the indole ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, providing an unambiguous structural assignment.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-7 |

| ~7.4 | t | 1H | H-6 |

| ~7.3 | t | 1H | H-5 |

| ~5.1 | s | 2H | N-CH₂ |

| ~9.5 | br s | 1H | CONH |

| ~4.5 | br s | 2H | NH₂ |

Note: This table is a prediction based on known chemical shifts for similar indole and acetohydrazide structures. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O |

| ~136.0 | C-7a |

| ~129.0 | C-3a |

| ~128.0 | C-2 |

| ~124.0 | C-6 |

| ~122.0 | C-5 |

| ~120.0 | C-4 |

| ~115.0 | CN |

| ~110.0 | C-7 |

| ~102.0 | C-3 |

| ~48.0 | N-CH₂ |

Note: This table is a prediction based on known chemical shifts for similar indole and acetohydrazide structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characterizing Functional Groups

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the nitrile, amide, and indole functionalities.

The presence of the cyano group (C≡N) at the 3-position of the indole ring would be confirmed by a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The acetohydrazide moiety would give rise to several distinct peaks. The carbonyl (C=O) stretching vibration of the amide is expected to appear as a strong band around 1680-1660 cm⁻¹. nih.govresearchgate.net The N-H stretching vibrations of the hydrazide group (-NHNH₂) would be observed as one or two bands in the region of 3350-3180 cm⁻¹. nih.govresearchgate.net Additionally, the N-H bending vibration would likely appear around 1630-1550 cm⁻¹.

The indole ring itself contributes to a complex pattern of absorptions. The N-H stretch of the indole ring is absent due to substitution at the N-1 position. However, characteristic C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Amide (C=O) | Stretching | 1680 - 1660 | Strong |

| Hydrazide (N-H) | Stretching | 3350 - 3180 | Medium to Strong |

| Hydrazide (N-H) | Bending | 1630 - 1550 | Medium |

| Aromatic (C-H) | Stretching | > 3000 | Variable |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₁₀N₄O, which corresponds to a molecular weight of approximately 214.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways, primarily involving the cleavage of the acetohydrazide side chain. nih.govscirp.org A common fragmentation pathway for indole derivatives is the loss of the substituent at the N-1 position. nih.gov Therefore, a significant fragment ion would be expected from the cleavage of the bond between the indole nitrogen and the methylene group of the side chain, resulting in the formation of the 3-cyano-1H-indole cation at m/z 141.

Another predictable fragmentation involves the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the formation of the [M-CH₂CONHNH₂]⁺ ion, which would also correspond to the 3-cyano-1H-indole cation at m/z 141. Further fragmentation of the acetohydrazide moiety itself is also anticipated. For instance, the loss of the terminal NH₂ group from the molecular ion would produce a fragment at m/z 198. Cleavage of the N-N bond could lead to a fragment corresponding to the [M-NH₂]⁺ ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description of Fragmentation |

| 214 | [C₁₁H₁₀N₄O]⁺ | Molecular Ion (M⁺) |

| 198 | [C₁₁H₈N₃O]⁺ | Loss of NH₂ from the molecular ion |

| 141 | [C₉H₅N₂]⁺ | Cleavage of the N-CH₂ bond (loss of the acetohydrazide side chain) |

| 114 | [C₈H₄N]⁺ | Loss of HCN from the 3-cyano-1H-indole cation |

Spectroscopic Methodologies for Confirmation of Molecular Architecture and Purity Assessment

Spectroscopic techniques are indispensable tools for the structural confirmation and purity assessment of newly synthesized chemical entities. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive characterization.

Detailed NMR Spectroscopic Analysis for Probing Molecular Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the indole ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The singlet for the C2-H of the indole ring would be notably absent, confirming substitution at this position. A key singlet would be expected for the methylene protons (-CH₂-) of the acetohydrazide group, likely appearing around δ 4.5-5.5 ppm. The protons of the hydrazide group (-NHNH₂) would present as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The presence of the cyano group (-CN) would be confirmed by a characteristic signal in the δ 115-125 ppm region. The carbonyl carbon (-C=O) of the acetohydrazide moiety would be observed further downfield, typically around δ 165-175 ppm. The various carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the substituents.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Indole Aromatic Protons | 7.0 - 8.0 | Multiplets |

| -CH₂- (Methylene) | 4.5 - 5.5 | Singlet |

| -NH- (Hydrazide) | Broad Singlet | Broad Singlet |

| -NH₂ (Hydrazide) | Broad Singlet | Broad Singlet |

Vibrational Spectroscopy (IR, Raman) for Understanding Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. These techniques are particularly useful for identifying key functional groups.

In the IR spectrum of this compound, the sharp and intense absorption band of the nitrile group (-C≡N) stretching vibration would be a prominent feature, typically appearing in the range of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the acetohydrazide would give rise to a strong absorption band around 1650-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide and indole moieties would be observed as broad bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| N-H (Hydrazide, Indole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₀N₄O), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm). This data would unequivocally confirm the molecular formula and support the structural elucidation derived from NMR and IR spectroscopy. The fragmentation pattern observed in the mass spectrum could also offer further structural insights.

Computational Chemistry for Rational Molecular Design and Mechanistic Insights

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic properties, reactivity, and potential biological activity of molecules like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and properties of molecules. scienceacademique.comnih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict spectroscopic properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to further validate the structure.

Studies on related indole derivatives have demonstrated the utility of DFT in understanding their reactivity and spectroscopic characteristics. nih.govmdpi.com

Molecular Docking Simulations for Investigating Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ekb.egmdpi.comjapsonline.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, molecular docking simulations could be performed to screen its binding affinity against various biologically relevant targets. The indole nucleus is a common feature in many enzyme inhibitors, and the acetohydrazide moiety can form key hydrogen bonding interactions. The cyano group can also participate in specific interactions within a binding pocket. Docking studies can provide valuable information on:

Binding mode: The specific orientation and conformation of the molecule within the active site of a target protein.

Binding energy: A score that estimates the strength of the interaction between the ligand and the receptor.

Key interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Research on similar indole-hydrazone derivatives has successfully utilized molecular docking to correlate computational predictions with experimental biological activities. japsonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and the stability of its interactions with biological macromolecules such as proteins and nucleic acids.

In the context of this compound and its analogs, MD simulations can elucidate the dynamic behavior of the molecule in a simulated physiological environment. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom, revealing the molecule's conformational preferences. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a target protein. The conformational flexibility of the acetohydrazide side chain, coupled with the planarity of the indole ring, can be systematically studied to identify low-energy conformations that are likely to be biologically relevant.

Furthermore, MD simulations are instrumental in assessing the binding stability of a ligand to its receptor. Once a potential binding pose is identified, for instance through molecular docking studies, MD simulations can be performed on the ligand-protein complex. The stability of this complex over the simulation time provides an indication of the binding affinity. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts can be monitored. For instance, a stable RMSD for the ligand within the binding pocket would suggest a stable binding mode.

While specific MD simulation data for this compound is not available in the public domain, studies on analogous indole derivatives highlight the utility of this approach. For example, MD simulations have been used to study the binding of indole-based inhibitors to enzymes like farnesyltransferase, revealing key interactions with amino acid residues such as tyrosine and histidine that are crucial for inhibitory activity. mdpi.com These simulations often reveal that specific conformations are stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site. mdpi.com

Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Key Interacting Residues | Tyr25, His50, Asn80 | Highlights the specific amino acids involved in binding. |

| Number of Hydrogen Bonds | 2-3 | Quantifies a key type of stabilizing interaction. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are a cornerstone of modern drug discovery, enabling the prediction of the activity of novel compounds and guiding the optimization of lead candidates. Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information, and it provides the foundation for building robust QSAR models.

For a series of compounds related to this compound, a QSAR study would involve compiling a dataset of molecules with their experimentally determined biological activities (e.g., inhibitory concentrations, IC50). A wide range of molecular descriptors would then be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

The next step is to use statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds. For instance, a QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that molecular connectivity indices and hydrogen donor features were crucial for their antimycobacterial activity. nih.gov Similarly, 2D-QSAR modeling of novel 1H-3-indolyl derivatives has been used to predict their antioxidant activity. nih.gov

Cheminformatics tools are also employed to explore the chemical space of indole derivatives and to design libraries of compounds with desired properties. mdpi.commdpi.com By analyzing the structural diversity and biological activity of known indole-based compounds, it is possible to identify promising new scaffolds and substitution patterns. mdpi.com For example, cheminformatics approaches have been used to guide the synthesis and antibacterial evaluation of marine-inspired bis-indole alkaloids. mdpi.com

Table 2: Hypothetical QSAR Model for a Series of Indole Acetohydrazide Derivatives

| Statistical Parameter | Value | Significance |

| r² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.75 | Indicates good predictive power of the model. |

| Key Descriptors | LogP, Molecular Weight, Number of Hydrogen Bond Donors | Suggests that lipophilicity, size, and hydrogen bonding potential are important for activity. |

Biological Activities and Mechanistic Investigations of 2 3 Cyano 1h Indol 1 Yl Acetohydrazide and Its Derivatives in in Vitro Research Models

Antiproliferative and Anticancer Activities: In Vitro Cellular and Biochemical Studies

Derivatives of 2-(3-cyano-1H-indol-1-yl)acetohydrazide have demonstrated significant potential in the realm of oncology research. Through various in vitro models, scientists have begun to unravel their cytotoxic effects on cancer cells and the intricate molecular pathways they influence.

Evaluation of Inhibition of Cancer Cell Line Proliferation (in vitro cellular assays)

The antiproliferative activity of various indole-based hydrazide and cyano-pyridine derivatives has been evaluated against a panel of human cancer cell lines. A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives showed potent cytotoxic activity. nih.gov For instance, compound 27 from this series exhibited exceptionally strong activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC₅₀ values in the nanomolar range. nih.gov Specifically, the IC₅₀ values were 22 nM for A549, 0.23 nM for H460, 0.65 nM for HT-29, and 0.77 nM for SMMC-7721. nih.gov

Other studies have synthesized new series of nicotinonitriles and bipyridine derivatives from acetohydrazide precursors. nih.govbohrium.com One study found that a novel bipyridine derivative, compound 7c , showed more potent activity against the MCF-7 breast cancer cell line than the standard drug doxorubicin. nih.gov Another investigation into nicotinonitrile derivatives revealed that compounds 4 , 6b , and 7 had promising cytotoxic activity against MCF-7, MDA-MB-231 (breast), and PC-3 (prostate) cancer cell lines, with IC₅₀ values between 22.5 and 91.3 µM. bohrium.com Furthermore, certain 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2(1H)-thione derivatives, specifically compounds 7b and 8a , were identified as having the most potent inhibitory effects against the human lung carcinoma cell line A549. orientjchem.orgresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Indole (B1671886) Derivatives

| Compound | Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) nih.gov | A549 (Lung) | 22 nM |

| H460 (Lung) | 0.23 nM | |

| HT-29 (Colon) | 0.65 nM | |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.77 nM | |

| Compound 7c (bipyridine derivative) nih.gov | MCF-7 (Breast) | More potent than Doxorubicin |

| Compound 4 (nicotinonitrile derivative) bohrium.com | MCF-7, MDA-MB-231 (Breast), PC-3 (Prostate) | 22.5 - 91.3 µM |

| Compound 6b (nicotinonitrile derivative) bohrium.com | MCF-7, MDA-MB-231 (Breast), PC-3 (Prostate) | 22.5 - 91.3 µM |

| Compound 7 (nicotinonitrile derivative) bohrium.com | MCF-7, MDA-MB-231 (Breast), PC-3 (Prostate) | 22.5 - 91.3 µM |

| Compound 7b (3-cyanopyridine-2(1H)-thione derivative) orientjchem.orgresearchgate.net | A549 (Lung) | Potent Inhibitory Effect |

| Compound 8a (3-cyano-2(1H)-pyridone derivative) orientjchem.orgresearchgate.net | A549 (Lung) | Potent Inhibitory Effect |

This table is interactive. Click on the headers to sort the data.

Elucidation of Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage, Bax/Bcl-2 Modulation)

The induction of apoptosis, or programmed cell death, is a key strategy for developing new anticancer agents. nih.gov Studies on 2-oxindole-hydrazide analogues and isatin-indole conjugates have shown that these compounds can trigger apoptosis in cancer cells. For example, isatin-indole conjugates 7c and 7g were found to induce apoptosis in the colorectal SW-620 cancer cell line in a dose-dependent manner. nih.gov

A critical mechanism in apoptosis is the regulation by the Bcl-2 protein family, which includes anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov These proteins are often overexpressed in tumors, promoting cancer cell survival. nih.gov The isatin-indole compounds 7c and 7g were shown to inhibit the expression of both Bcl-2 and Bcl-xL in SW-620 cells. nih.gov Similarly, a novel 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated an ability to induce apoptosis through both intrinsic and extrinsic pathways in colon cancer cells. mdpi.com This suggests that a key mechanism of action for these indole derivatives is the targeting of anti-apoptotic proteins to initiate cell death. nih.govmdpi.com

Analysis of Cell Cycle Perturbation and Arrest Mechanisms (e.g., G0/G1 or S-phase arrest)

In addition to inducing apoptosis, derivatives of this compound can interfere with the cancer cell cycle, a fundamental process for proliferation. Some lomefloxacin (B1199960) derivatives, which share structural similarities, have been shown to cause cell cycle arrest at the G2-M phase. nih.gov A chalcone (B49325) derivative, 1C , was also found to suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase in ovarian cancer cells. mdpi.com

Furthermore, studies on the indole derivative 3,3'-diindolylmethane (B526164) (B-DIM) in prostate cancer cells revealed cell cycle-dependent effects. B-DIM was shown to block the progression from the G1 to the S phase of the cell cycle, an effect attributed to the induction of the p27Kip1 protein and downregulation of the androgen receptor. nih.gov Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been reported to effectively suppress cell cycle progression in breast, ovarian, and lung cancer cell lines. mdpi.com These findings indicate that a common anticancer mechanism for this class of compounds is the disruption of the normal cell cycle, thereby halting proliferation. nih.govmdpi.comnih.govmdpi.com

Investigation of DNA Damage Induction Mechanisms (e.g., H2AX and ATM Phosphorylation)

Certain derivatives and related chemical structures have shown the ability to induce DNA damage in human cells. For example, a study on the chalcone derivative 1C revealed that it induces DNA damage in ovarian cancer cells. mdpi.com Halogenated acetaldehydes, which are structurally related to the acetohydrazide moiety, have also been identified as genotoxic agents that can induce high levels of DNA breaks. nih.gov The comet assay, a method to detect DNA damage, showed that these compounds can cause both single and double-strand DNA breaks and produce high levels of oxidized bases. nih.gov This suggests that one potential mechanism of anticancer activity for derivatives of this compound could be the direct or indirect induction of DNA damage, leading to cell death. mdpi.comnih.gov

Identification of Molecular Targets and Detailed Mechanism of Action (e.g., Kinase Inhibition, Protein-Protein Interactions)

To understand the specific mechanisms of action, researchers have worked to identify the direct molecular targets of these compounds. A significant finding is the identification of Glycogen Synthase Kinase-3β (GSK-3β) as a target. rsc.orgresearchgate.netnih.gov Novel hydrazide-2-oxindole analogues, specifically compounds 6Eb and 6Ec , were found to inhibit GSK-3β kinase, leading to cytotoxic effects in prostate cancer cells. rsc.orgnih.gov The inhibition of GSK-3β by compound 6Eb was further evidenced by the elevation of β-catenin and downregulation of NF-kB and STAT3. rsc.orgnih.gov

Other identified molecular targets include the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are inhibited by isatin-indole conjugates. nih.gov In addition to protein kinases, some derivatives have been shown to inhibit other important cellular molecules. A 1,2,4-triazine sulfonamide derivative was found to decrease the concentrations of sICAM-1 and mTOR in colon cancer cell lines. mdpi.com Furthermore, certain benzimidazole (B57391) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com These diverse findings highlight that indole-hydrazide derivatives can act on multiple key targets within cancer cells, contributing to their antiproliferative effects.

Antimicrobial Activities: In Vitro Efficacy and Mechanistic Characterization

In addition to their anticancer properties, indole derivatives, including those with hydrazide and cyano groups, have been extensively studied for their antimicrobial activities. nih.govznaturforsch.commdpi.com These compounds have shown efficacy against a range of multidrug-resistant bacteria and pathogenic fungi. nih.govznaturforsch.comnih.gov

New indole derivatives substituted with triazole and thiadiazole moieties have been tested against several microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The results indicated that indole-triazole derivatives, such as compound 3d , were particularly effective, showing excellent activity against MRSA and C. krusei. nih.gov In some cases, the activity of these new compounds against MRSA was superior to that of the standard antibiotic ciprofloxacin. nih.gov

Hydrazone derivatives of 1-methylindole-3-carboxaldehyde also demonstrated promising results against MRSA. znaturforsch.com Compound 8 from this series showed more potent activity against a standard MRSA strain than ampicillin. znaturforsch.com The antimicrobial potential of indole derivatives extends to extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical public health threat. nih.gov Agents like 7-hydroxyindole (B18039) have been shown to not only possess direct antimicrobial activity but also to inhibit and eradicate biofilms produced by XDRAB. nih.gov

A potential mechanism for the antibacterial activity of some indole derivatives against S. aureus is the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance. nih.gov By inhibiting this pump, the indole compounds can increase the susceptibility of the bacteria to other antibiotics. nih.gov For antifungal activity, particularly against C. krusei, which is often resistant to fluconazole, many of the tested indole derivatives showed very promising results with low minimum inhibitory concentration (MIC) values. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Compound 3d (indole-triazole) nih.gov | MRSA | More effective than ciprofloxacin |

| C. krusei | Highly active | |

| Compound 2c (indole-thiadiazole) nih.gov | MRSA | More effective than ciprofloxacin |

| Compounds 1b, 2b-d, 3b-d (indole-triazole/thiadiazole) nih.gov | C. albicans | 3.125 |

| Compound 8 (1-methylindole-3-carboxaldehyde hydrazone) znaturforsch.com | MRSA (standard) | 6.25 |

| Compound 2i (indole-acrylonitrile) mdpi.com | S. aureus | 8-16 |

| S. epidermis | 8-16 | |

| 7-hydroxyindole nih.gov | XDRAB | Potent antimicrobial and antibiofilm activity |

This table is interactive. Click on the headers to sort the data.

Antibacterial Efficacy Studies (e.g., against Gram-positive and Gram-negative Bacteria including MRSA)

Derivatives of indole-3-aldehyde hydrazide/hydrazone have demonstrated a broad spectrum of antibacterial activity. In vitro studies have evaluated their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown activity against clinically significant pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

One study investigated a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives. The results indicated that these compounds possessed a wide range of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against the tested microorganisms. capes.gov.brnih.gov Several of these derivatives displayed better activity against MRSA and significant activity against S. aureus when compared to the standard drug ampicillin. capes.gov.brnih.gov Interestingly, the study found that while indole nicotinic acid hydrazides showed no significant activity, indole anisic acid hydrazides exhibited better antibacterial efficacy. capes.gov.brnih.gov

Another study focusing on 1-methylindole-3-carboxaldehyde hydrazone derivatives also reported a broad spectrum of activity against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values between 6.25 and 100 µg/mL. nih.gov The antimicrobial activity of these hydrazone derivatives is thought to be linked to the azomethine group. nih.gov The research highlighted that the aromaticity and the presence of di-substitution on the phenyl ring, particularly with fluorine and chlorine atoms, were significant for the observed antimicrobial effects. nih.gov

The table below summarizes the antibacterial activity of selected indole hydrazone derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus | 6.25 - 100 | capes.gov.brnih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | MRSA | 6.25 - 100 | capes.gov.brnih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | E. coli | 6.25 - 100 | capes.gov.brnih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | B. subtilis | 6.25 - 100 | capes.gov.brnih.gov |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | S. aureus | 6.25 - 100 | nih.gov |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | MRSA | 6.25 - 100 | nih.gov |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | E. coli | 6.25 - 100 | nih.gov |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | B. subtilis | 6.25 - 100 | nih.gov |

Antifungal Efficacy Studies

In addition to their antibacterial properties, indole hydrazide/hydrazone derivatives have also been evaluated for their antifungal potential. The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents, and this class of compounds has shown promise in early studies.

The same series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide/hydrazone derivatives that demonstrated antibacterial activity were also tested against the fungal pathogen Candida albicans. capes.gov.brnih.gov The study revealed that these compounds possessed antifungal activity, with MIC values ranging from 6.25 to 100 µg/mL. capes.gov.brnih.gov Similarly, 1-methylindole-3-carboxaldehyde hydrazone derivatives were also found to be active against C. albicans within the same concentration range. nih.gov The structure-activity relationship findings suggest that the indole ring itself contributes to a broad antifungal spectrum.

The antifungal activity of selected indole hydrazone derivatives is presented in the table below.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25 - 100 | capes.gov.brnih.gov |

| 1-methylindole-3-carboxaldehyde hydrazone derivatives | Candida albicans | 6.25 - 100 | nih.gov |

Assessment of Anti-biofilm Properties

Bacterial biofilms are a significant challenge in clinical settings as they contribute to persistent infections and increased resistance to antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a highly desirable attribute.

Research has shown that indole and its derivatives can interfere with biofilm formation in various bacteria. researchgate.netnih.gov For instance, certain indole derivatives have been found to inhibit biofilm formation in extensively drug-resistant Acinetobacter baumannii. One study highlighted that 7-hydroxyindole could both inhibit biofilm formation and eradicate mature biofilms of this pathogen. The mechanism is thought to involve the downregulation of genes related to quorum sensing, such as abaI and abaR. Another study demonstrated that 6-chloroindole (B17816) effectively inhibited the formation of bacterial biofilms. researchgate.netnih.gov While these studies focus on simpler indole derivatives, they suggest that the indole scaffold is a promising starting point for the development of anti-biofilm agents. The anti-biofilm potential of more complex derivatives like this compound warrants further investigation.

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, DNA Gyrase Inhibition)

Understanding the molecular mechanisms by which antimicrobial agents exert their effects is crucial for drug development. For indole hydrazide derivatives, one of the key investigated mechanisms is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in eukaryotes, making it an attractive target for antibacterial drugs.

A review on the antimicrobial activity of hydrazide-hydrazones highlighted a study where an indol-2-one (B1256649) derivative with a hydrazide-hydrazone moiety demonstrated potent antibacterial activity. To determine its mechanism of action, the compound was tested for its inhibitory activity against DNA gyrase isolated from S. aureus. The derivative exhibited strong inhibition of the enzyme, suggesting that its antibacterial effect is mediated through the disruption of DNA replication.

The bacterial cell wall is another critical target for antimicrobial agents. It is composed of peptidoglycan, a unique polymer that provides structural integrity to the bacterial cell. Inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death. While direct evidence for this compound derivatives acting as cell wall synthesis inhibitors is not prominently available, the broad-spectrum activity of related compounds suggests that multiple mechanisms could be at play, and this remains a potential area for future research.

Anti-inflammatory Properties: In Vitro Immunomodulatory Studies

Beyond their antimicrobial effects, indole derivatives have also been explored for their anti-inflammatory properties. Inflammation is a complex biological response involving various cells and mediators, including pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα Inhibition)

The modulation of pro-inflammatory cytokine production is a key strategy in the management of inflammatory diseases. A study on the N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), demonstrated its potential as an anti-inflammatory agent. In in vivo models, this compound was shown to significantly decrease the levels of the pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ. This effect was found to be dependent on the nitric oxide pathway.

The table below shows the effect of JR19 on pro-inflammatory cytokine levels.

| Compound | Cytokine | Effect |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | IL-6 | Significant decrease |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | TNF-α | Significant decrease |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | IL-17 | Significant decrease |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | IFN-γ | Significant decrease |

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process as they are responsible for the synthesis of prostaglandins. The indole scaffold is a well-established pharmacophore for COX inhibition, with indomethacin (B1671933) being a classic example of an indole-based non-steroidal anti-inflammatory drug (NSAID).

Research has indicated that the N-acylhydrazone scaffold, when combined with an indolic group, can target inflammatory mediators such as COX-2. This suggests that derivatives of this compound could potentially exert their anti-inflammatory effects through the inhibition of COX enzymes. The development of indole-based compounds as selective COX-2 inhibitors is an active area of research, aiming to provide anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Other Significant Biological Activities: Comprehensive In Vitro Investigations

Beyond its potential role in inflammatory processes, this compound and its derivatives have been explored for a range of other biological activities in in vitro settings.

Infectious Bursal Disease Virus (IBDV) is a significant pathogen in the poultry industry, causing a highly contagious and immunosuppressive disease. nih.govfrontiersin.org The development of effective antiviral agents against IBDV is an ongoing area of research.

To date, no in vitro studies have been published that specifically evaluate the antiviral activity of this compound or its derivatives against the Infectious Bursal Disease Virus. While some plant-derived compounds and other synthetic molecules have been investigated for their potential to inhibit IBDV replication, the therapeutic potential of this particular class of indole derivatives remains unexplored in this context. nih.govresearchgate.netresearchcommons.org

The ability of this compound and its derivatives to inhibit various enzymes has been a subject of scientific inquiry.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives of indole are known to be investigated for their potential as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. science.govnih.gov However, specific inhibitory concentration (IC₅₀) values for this compound against AChE and BChE are not currently available in the published literature.

Glutathione S-Transferase (GST) Inhibition:

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.gov There is currently no available data from in vitro studies on the inhibitory effects of this compound or its derivatives on GST activity.

Glucagon (B607659) Receptor Antagonism:

Research into alkylidene hydrazide-based compounds has led to the discovery of potent human glucagon receptor (hGluR) antagonists. One notable derivative, 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide, has demonstrated high potency as a noncompetitive antagonist of the human glucagon receptor. This indicates that the indole hydrazide scaffold is a promising pharmacophore for the development of glucagon receptor antagonists.

| Compound Name | Target | Activity |

| 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide | Human Glucagon Receptor | Potent Antagonist |

Indole hydrazone derivatives have been identified as having efficient anti-platelet aggregation activity. Studies have shown that these compounds can inhibit platelet aggregation induced by various agonists. While specific data for this compound is not available, the general class of indole hydrazones shows promise in this area.

Derivatives of the indole nucleus have been synthesized and evaluated for their anticonvulsant properties. For instance, a series of 5-(1H-indol-3-yl)methyl-4-(substituted aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are derivatives of an indole core, have been screened for their anticonvulsant activity in animal models. nih.govmdpi.commdpi.com However, specific in vitro data for this compound in anticonvulsant models is not currently documented.

A closely related derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (designated as JR19), has been investigated for its antinociceptive effects. nih.govnih.gov In vivo studies using the formalin-induced pain model revealed that this compound significantly reduced the inflammatory phase of the pain response, suggesting a peripheral analgesic effect. nih.gov The compound was found to be active only in the second phase of the formalin test, which is associated with the inflammatory response and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that the analgesic potential of this class of compounds is likely linked to their anti-inflammatory properties. nih.govnih.gov

| Compound Name | Analgesic Model | Key Finding |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Formalin-induced pain | Reduction of the inflammatory phase, suggesting peripheral analgesic activity. nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound relates to its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify key pharmacophores and optimize properties like potency, selectivity, and pharmacokinetic profiles. For derivatives of this compound, SAR studies have focused on three main areas: substitutions on the indole ring, modifications of the acetohydrazide linker, and the role of the C3-cyano group.

The indole ring offers multiple positions for substitution (C2, C3, N1, and the benzene (B151609) ring carbons C4-C7), allowing for fine-tuning of a molecule's biological properties. nih.gov Research has shown that the type and position of substituents on the indole nucleus of related compounds can dramatically alter their biological potency and selectivity. nih.govnih.gov

In studies of related indole derivatives, substitutions have been shown to be critical for activity. For instance, in a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives investigated as tubulin inhibitors, halogenation at the R1 position of the indole ring proved significant. nih.gov Specifically, derivatives with bromine substitutions displayed the strongest anticancer activities against the HuCCA-1 cell line, with IC₅₀ values below 0.5 μM, rendering them more potent than the parent molecule and the standard drug doxorubicin. nih.gov

Table 1: Impact of Indole Substitutions on Anticancer Activity of 3-phenyl-1H-indole-2-carbohydrazide Derivatives

| Compound ID | Indole R1 Substitution | Target Cell Line | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 27a (Parent) | H | HuCCA-1 | > 0.5 µM | nih.gov |

| 27b | Br | HuCCA-1 | < 0.5 µM | nih.gov |

| 27c | Br | HuCCA-1 | < 0.5 µM | nih.gov |

| 27d | Br | HuCCA-1 | < 0.5 µM | nih.gov |

The acetohydrazide moiety (-CH₂CONHNH₂) serves as a versatile linker and a key pharmacophoric element. Modifications at this position can lead to new classes of compounds with distinct biological profiles. Hydrazides are known precursors in the synthesis of various heterocyclic compounds and are intermediates in the production of many pharmaceutically important agents. researchgate.net

A prominent modification involves the condensation of the terminal hydrazide nitrogen with various aldehydes or ketones to form N-acylhydrazones. This functional group is a recognized pharmacophore in molecules with a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. nih.govnih.gov For example, the derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was synthesized and evaluated for its anti-inflammatory potential. nih.govnih.govmdpi.com In a carrageenan-induced peritonitis model, JR19 significantly reduced leukocyte migration, demonstrating potent anti-inflammatory effects. nih.govmdpi.com Further studies suggested this activity involves the nitric oxide (NO) pathway and the modulation of cytokines like TNF-α and IL-6. nih.govnih.gov

In another study, researchers synthesized a series of novel hydrazide derivatives by reacting 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones. mdpi.comresearchgate.net These new compounds were screened for their cytotoxic activity against the HCT-116 colon carcinoma cell line. mdpi.com The results indicated that these modifications at the hydrazide moiety yielded compounds with promising anticancer potential, highlighting the value of this synthetic strategy for generating bioactive molecules. mdpi.comresearchgate.net The transformation of the acetohydrazide into different structural motifs, such as pyrazoles or 1,3,4-oxadiazoles, has also been explored as a means to generate new heterocyclic compounds with potential cytotoxic activities. mdpi.com

Table 2: Bioactivity of Derivatives Modified at the Hydrazide Moiety

| Derivative Class | Modification | Biological Activity | Example Compound | Reference |

|---|---|---|---|---|

| N-acylhydrazone | Condensation with benzaldehyde (B42025) | Anti-inflammatory | N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | nih.gov, nih.gov |

| Acrylohydrazide | Condensation with benzaldehyde derivatives | Anticancer (HCT-116) | 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives | mdpi.com, researchgate.net |

| Pyrazolone | Reaction with ethyl acetoacetate | Cytotoxic precursor | Pyrazolone derivative of 5-(1H-benzo[d]imidazol-2-yl)acetohydrazide | mdpi.com |

The cyano (C≡N) group at the C3 position of the indole ring is not merely a passive substituent; it is a critical functional group that imparts unique chemical properties and biological roles to the molecule. The nitrile is a versatile pharmacophore whose function can vary considerably depending on the molecular context. nih.gov

One of the primary roles of the cyano group is its powerful electron-withdrawing nature. nih.gov This property can significantly influence the electronic distribution across the indole ring system, affecting the molecule's reactivity and its ability to participate in non-specific dipole interactions with biological targets. nih.govnih.gov

The cyano group is also a key component for molecular recognition. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to form specific, directional interactions with amino acid residues in a protein's binding pocket. In some cases, a nitrile can effectively replace a hydrogen-bonded water molecule, which can provide an entropic advantage and increase binding affinity. nih.gov

Furthermore, the 3-cyano indole core is a highly valuable precursor in organic synthesis. researchgate.net The cyano group serves as a versatile synthetic handle, opening up pathways for the creation of a diverse range of functionalized indole derivatives through various chemical transformations. researchgate.netresearchgate.net For instance, the reaction of 3-cyanoacetyl indole with different reagents has been used to synthesize a wide variety of heterocyclic compounds with potential anti-inflammatory and analgesic activities. nih.gov The presence of the cyano group is central to the chemical reactivity that enables the generation of these complex and biologically active scaffolds. rsc.orgresearchgate.net

Table of Mentioned Compounds

Future Research Directions and Translational Potential

Rational Design and De Novo Synthesis of Novel Chemical Scaffolds with Enhanced Bioactivity

The structural versatility of the indole (B1671886) ring allows for extensive modifications to enhance biological activity. mdpi.comnih.gov Future research will likely focus on the rational design of new chemical scaffolds derived from 2-(3-cyano-1H-indol-1-yl)acetohydrazide. This involves the strategic modification of the core structure to optimize interactions with biological targets. For instance, the synthesis of novel indole-based hydroxamic acid derivatives has yielded potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. nih.gov Similarly, the creation of indole-acrylamide derivatives has led to the discovery of powerful tubulin polymerization inhibitors. mdpi.com

The design of new molecules can be inspired by existing successful drugs. For example, the design of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was based on the structures of indomethacin (B1671933) and paracetamol. mdpi.com This strategy of molecular hybridization, combining pharmacophores from different bioactive molecules, can lead to compounds with improved efficacy and novel mechanisms of action. tandfonline.commdpi.com The synthesis of a series of N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides has been shown to yield compounds with significant antiproliferative activities against various cancer cell lines. researchgate.net

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Complex diseases such as cancer and Alzheimer's disease often involve multiple biological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.gov The indole scaffold is particularly well-suited for the development of such drugs due to its ability to interact with a wide range of receptors and enzymes. nih.govresearchgate.net Future research on this compound and its derivatives will likely explore their potential to modulate multiple targets simultaneously.

For example, researchers have successfully designed and synthesized rivastigmine-indole (RIV-IND) hybrids as potential multi-target agents for Alzheimer's disease, demonstrating the feasibility of this approach. nih.gov These hybrids have shown the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as exhibit antioxidant properties and the ability to inhibit Aβ42 self-aggregation. nih.gov Similarly, indole-chalcone derivatives have been created as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov By designing molecules that can interact with multiple targets, it may be possible to develop more effective treatments for complex diseases.

Development of Targeted Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic bioactivity but also on its ability to reach the target site in sufficient concentrations. Targeted drug delivery systems offer a promising approach to enhance the effectiveness of indole derivatives while minimizing off-target effects. nih.govmdpi.com

Recent studies have demonstrated the successful use of biopharmaceutical technologies to deliver indole derivatives directly to specific organs. For instance, site-specific delivery of indole-3-aldehyde (3-IAld) to the lungs via dry powder inhalation or to the gut via enteric microparticles has been shown to be an effective strategy in mitigating inflammation in murine models of cystic fibrosis. nih.govmdpi.com Nanoparticle-based formulations are also being explored to improve the bioavailability and therapeutic index of indole-based drugs. nih.govresearchgate.net These advanced delivery systems could be adapted for this compound and its analogs to improve their therapeutic outcomes.

Integration of Advanced Computational and Experimental Methodologies in Accelerated Drug Discovery

The integration of computational and experimental methods has become indispensable in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. nih.govfrontiersin.org Computer-aided drug design (CADD) techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, are powerful tools for predicting the biological activity of novel compounds and understanding their mechanism of action at the molecular level. nih.govmdpi.com

These in silico approaches can be used to screen large virtual libraries of indole-hydrazide derivatives to identify promising candidates for synthesis and biological evaluation. scielo.br Structure-based drug design, which relies on the three-dimensional structure of the target protein, can guide the rational design of more potent and selective inhibitors. nih.gov The availability of crystal structures of various target proteins in complex with indole-based compounds provides a solid foundation for such studies. nih.gov The combination of these computational strategies with experimental validation will be crucial for the accelerated discovery of new drugs based on the this compound scaffold.

Perspectives on the Broadening Applicability of Indole-Hydrazide Hybrid Compounds in Chemical Biology

The unique chemical properties and biological activities of indole-hydrazide hybrids suggest that their applications could extend beyond traditional medicinal chemistry into the broader field of chemical biology. These compounds can serve as valuable molecular probes to investigate complex biological processes. For example, their ability to interact with specific enzymes or receptors can be exploited to study the roles of these biomolecules in health and disease. researchgate.net

Furthermore, the synthesis of indole-hydrazide derivatives can contribute to the development of new chemical tools for various applications. For instance, indole derivatives have been used in the development of materials, nanomaterials, dyes, and polymers. researchgate.net The hydrazide moiety also offers a versatile handle for conjugation to other molecules, such as fluorescent tags or affinity labels, further expanding their utility in chemical biology research. The exploration of these broader applications will undoubtedly uncover new and exciting opportunities for this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-cyano-1H-indol-1-yl)acetohydrazide, and how can reaction conditions be standardized?

- Methodology :

- Start with esterification of indole-3-carboxylic acid derivatives (e.g., ethyl 2-(1H-indol-3-yl)acetate) using ethanol and catalytic sulfuric acid under reflux .

- React the ester intermediate with hydrazine hydrate (80%) in methanol at room temperature to form the acetohydrazide core .

- Introduce the 3-cyano group via nucleophilic substitution or condensation reactions, ensuring anhydrous conditions and controlled pH (e.g., using KOH/CS₂ for cyclization or aldehydes for Schiff base formation) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- ¹H/¹³C NMR : Confirm hydrazide NH protons (δ 9–10 ppm) and indole/cyano group signals (e.g., indole C-3 proton at δ 7.2–7.5 ppm) .

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), and C≡N (2200–2250 cm⁻¹) .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns (e.g., loss of hydrazine moiety) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodology :

- Conduct accelerated degradation studies at 40°C/75% RH over 6 months, analyzing samples monthly via HPLC .

- Assess photostability under UV light (ICH Q1B guidelines) and aqueous stability at pH 1–10 .

- Key Findings : Indole derivatives are prone to oxidation; use inert atmospheres (N₂) and desiccants for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Case Study : shows that introducing 4-chlorobenzylidene enhances actoprotective effects, while 3-nitrobenzylidene reduces efficacy.

- Methodology :